molecular formula C7H9BrN2 B13943307 4-(Bromomethyl)benzene-1,2-diamine CAS No. 89046-40-2

4-(Bromomethyl)benzene-1,2-diamine

Cat. No.: B13943307
CAS No.: 89046-40-2
M. Wt: 201.06 g/mol
InChI Key: BEJZEPOTLMNRIG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a bromomethyl (-CH2Br) group at the 4-position of the benzene ring, with adjacent amino (-NH2) groups at the 1- and 2-positions. This compound is of interest in organic synthesis due to its dual functionality: the bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the diamino groups enable condensation reactions, such as forming benzimidazoles or quinoxalines.

Properties

IUPAC Name

4-(bromomethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJZEPOTLMNRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60751526
Record name 4-(Bromomethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60751526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89046-40-2
Record name 4-(Bromomethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60751526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-(Bromomethyl)benzene-1,2-diamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: 4-(Bromomethyl)benzene-1,2-diamine is used as a precursor in the synthesis of various organic compounds, including fluorescent dipolar quinoxaline derivatives, which have applications as emissive and electron-transport materials .

Biology and Medicine: The compound is studied for its potential biological activities and its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzene-1,2-diamine involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring can be replaced by other electrophiles, leading to the formation of various substituted products. The amino groups on the benzene ring can also participate in nucleophilic reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Substituent Electronic Effects

  • Electron-Withdrawing Groups (EWGs): 4-Bromo (4-Br): The bromo group decreases electron density, slowing condensation reactions. For example, 4-bromobenzene-1,2-diamine requires optimized conditions (e.g., sodium bisulfite in ethanol) to synthesize brominated benzimidazoles . 4-Chloro (4-Cl): Similar to bromo, chloro substituents reduce reaction rates. 4-Chloro-benzene-1,2-diamine is used in pharmaceutical intermediates but necessitates longer reaction times . 4-Trifluoromethyl (4-CF3): Strongly electron-withdrawing, yet 4-(trifluoromethyl)benzene-1,2-diamine forms benzimidazoles in medicinal chemistry applications, likely due to enhanced stability of the final product .
  • Electron-Donating Groups (EDGs): 4-Methoxy (4-OCH3): Enhances reactivity in condensation reactions. For instance, 4-methoxybenzene-1,2-diamine reacts efficiently with benzaldehydes in DMF to yield benzimidazoles under reflux . 4-tert-Butyl (4-C(CH3)3): The bulky tert-butyl group improves solubility in organic solvents, facilitating reactions in non-polar media .

Reaction Performance in Key Syntheses

Substituent Reaction Type Yield/Conditions Key Finding Reference
4-OCH3 Benzimidazole synthesis 70–85% (DMF, Na metabisulfite, reflux) EDGs accelerate cyclization
4-Br Benzimidazole synthesis 65–75% (EtOH, Na bisulfite, rt) EWGs require mild conditions
4-CF3 Benzimidazole synthesis Not reported (DMF–water, 80°C) Stability in medicinal applications
Unsubstituted Quinoxaline synthesis 85–90% (Na2PdP2O7 catalyst) Baseline reactivity
4-NO2 (hypothetical) Quinoxaline synthesis <50% Strong EWGs hinder reaction

Research Findings and Mechanistic Insights

  • Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Br, -Cl) reduce nucleophilic attack at the diamine’s amino groups, necessitating catalysts like Na metabisulfite or elevated temperatures to achieve satisfactory yields . Conversely, EDGs (e.g., -OCH3) enhance electron density, promoting faster cyclization .
  • Steric Considerations : Bulky substituents like tert-butyl improve solubility but may sterically hinder reactions, requiring solvent optimization (e.g., dioxane for 4-tert-butyl derivatives) .
  • Catalyst Dependency : Palladium-based catalysts (e.g., PdCl2(dppf)) are critical for Suzuki–Miyaura couplings involving brominated diamines, enabling access to complex heterocycles .

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